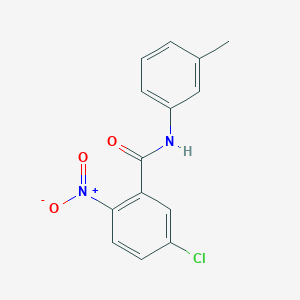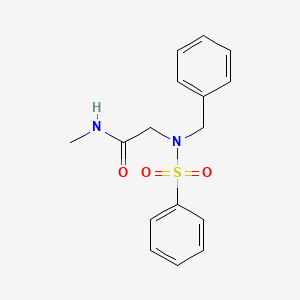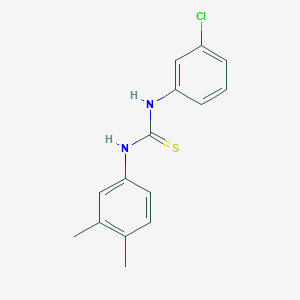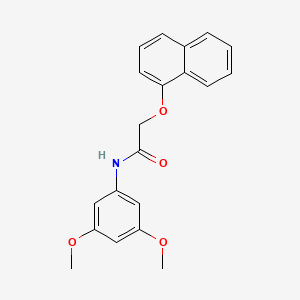![molecular formula C13H15N3O2S B5766272 ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)
ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate has been studied for its potential applications in various fields of science, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, it has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agricultural chemistry, it has been studied for its potential as a pesticide and herbicide. In material science, it has been explored for its potential as a luminescent material.
Mécanisme D'action
The mechanism of action of ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate are diverse and depend on the specific application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In agricultural chemistry, it has been shown to have herbicidal and pesticidal activity against various pests and weeds. In material science, it has been shown to exhibit luminescent properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments include its diverse biological activities, ease of synthesis, and availability. However, its limitations include its potential toxicity and lack of specificity for certain enzymes and proteins.
Orientations Futures
For research on ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate include further investigation of its mechanism of action, optimization of its biological activities, and development of more specific and less toxic analogs. In medicinal chemistry, it could be explored for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agricultural chemistry, it could be studied for its potential as a pesticide and herbicide with reduced environmental impact. In material science, it could be further explored for its luminescent properties and potential applications in optoelectronics.
Méthodes De Synthèse
The synthesis of ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction of 3,4-dimethylbenzoyl chloride with thiosemicarbazide in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification by recrystallization from ethanol.
Propriétés
IUPAC Name |
ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-18-13(17)14-12-16-15-11(19-12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFWSQRSYNGHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)

![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)


![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)

![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)


![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)